molecular formula C14H22N2O2 B4286344 1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea

1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B4286344
M. Wt: 250.34 g/mol
InChI Key: GCERXBYAXQJUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a secondary butyl group and a 2-(2-methoxyphenyl)ethyl group attached to the nitrogen atoms of the urea moiety. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of sec-butylamine with 2-(2-methoxyphenyl)ethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

sec-butylamine+2-(2-methoxyphenyl)ethyl isocyanateN-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea\text{sec-butylamine} + \text{2-(2-methoxyphenyl)ethyl isocyanate} \rightarrow \text{1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea} sec-butylamine+2-(2-methoxyphenyl)ethyl isocyanate→N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of urea derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxyphenyl group may enhance its binding affinity to certain targets, thereby increasing its potency.

Comparison with Similar Compounds

N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: can be compared with other urea derivatives such as:

    N,N’-diethylurea: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    N-(tert-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea: The tert-butyl group imparts different steric and electronic effects compared to the sec-butyl group.

    N-(sec-butyl)-N’-[2-(2-hydroxyphenyl)ethyl]urea: The hydroxy group on the phenyl ring can lead to different reactivity and biological activity.

The unique combination of the sec-butyl and methoxyphenyl groups in N-(sec-butyl)-N’-[2-(2-methoxyphenyl)ethyl]urea distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

1-butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-11(2)16-14(17)15-10-9-12-7-5-6-8-13(12)18-3/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCERXBYAXQJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
1-Butan-2-yl-3-[2-(2-methoxyphenyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.